molecular formula C17H15F4N3O2 B2994988 2-(2-Fluorophenoxy)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide CAS No. 2415530-82-2

2-(2-Fluorophenoxy)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide

Cat. No.: B2994988
CAS No.: 2415530-82-2
M. Wt: 369.32
InChI Key: KCKSDZUUECKRQH-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide is a complex organic compound that features a fluorophenoxy group, a trifluoromethyl pyridine moiety, and an azetidinyl acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide typically involves multiple steps, starting with the preparation of the fluorophenoxy and trifluoromethyl pyridine intermediates. These intermediates are then coupled with an azetidinyl acetamide precursor under specific reaction conditions. Common reagents used in these reactions include various halogenating agents, catalysts, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are often employed to scale up the production process while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

2-(2-Fluorophenoxy)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications due to its unique pharmacological properties.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering specific biological responses. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine
  • 4,4’-Di(trifluoromethyl)-2,2’-bipyridine

Uniqueness

Compared to similar compounds, 2-(2-Fluorophenoxy)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenoxy and trifluoromethyl pyridine moieties contribute to its high stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F4N3O2/c18-13-3-1-2-4-14(13)26-10-16(25)23-12-8-24(9-12)15-7-11(5-6-22-15)17(19,20)21/h1-7,12H,8-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKSDZUUECKRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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